molecular formula C29H33N3O5Si B1147699 tert-Butylchlorodiphenylsilane CAS No. 132183-16-5

tert-Butylchlorodiphenylsilane

Cat. No.: B1147699
CAS No.: 132183-16-5
M. Wt: 531.67492
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butylchlorodiphenylsilane can be synthesized through the reaction of diphenyldichlorosilane with tert-butyllithium. The reaction is typically carried out in an inert atmosphere using solvents like pentane or tetrahydrofuran (THF). The reaction conditions involve maintaining a temperature range of 50-75°C and using catalysts such as sodium thiocyanate and copper(I) chloride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors equipped with reflux condensers, magnetic stirrers, and nitrogen inlets. The process includes the gradual addition of reactants and catalysts, followed by heating to specific temperatures to ensure complete reaction. The final product is purified through distillation under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: tert-Butylchlorodiphenylsilane primarily undergoes substitution reactions, where it reacts with alcohols, phenols, and amines to form silyl ethers. It can also participate in hydrolysis reactions to regenerate the original functional groups .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are silyl ethers, which are used as intermediates in various organic synthesis processes .

Mechanism of Action

The primary mechanism of action of tert-Butylchlorodiphenylsilane involves the protection of functional groups through silylation. The compound reacts with hydroxyl, carboxyl, and amino groups to form stable silyl ethers. This protection allows for selective reactions to occur on other parts of the molecule without interference. The silyl group can be removed through hydrolysis, regenerating the original functional group .

Comparison with Similar Compounds

  • tert-Butyldimethylsilyl chloride
  • Triisopropylsilyl chloride
  • Chlorotriethylsilane
  • Chloro(dimethyl)phenylsilane

Comparison: tert-Butylchlorodiphenylsilane is unique due to its bulky tert-butyl and diphenyl groups, which provide steric hindrance and stability to the silyl ethers formed. This makes it more stable under acidic conditions compared to other silylating reagents like tert-Butyldimethylsilyl chloride. Additionally, its ability to selectively protect primary alcohols and phenols makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

tert-butyl-chloro-diphenylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClSi/c1-16(2,3)18(17,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYGQXWCZAYSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069259
Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Molecular Weight

274.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58479-61-1
Record name tert-Butyldiphenylsilyl chloride
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Record name tert-Butyldiphenylchlorosilane
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Record name Benzene, 1,1'-[chloro(1,1-dimethylethyl)silylene]bis-
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Record name Silane, chloro(1,1-dimethylethyl)diphenyl-
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Record name tert-butylchlorodiphenylsilane
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Record name TERT-BUTYLDIPHENYLCHLOROSILANE
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